molecular formula C21H25BrN2O4 B10884612 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No.: B10884612
M. Wt: 449.3 g/mol
InChI Key: YHNJXABPNCMDMS-UHFFFAOYSA-N
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Description

1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a piperazine-based compound featuring a 5-bromo-2-methoxybenzyl group at the piperazine N4-position and a 4-methoxyphenoxy-substituted ethanone moiety at the N1-position.

Properties

Molecular Formula

C21H25BrN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H25BrN2O4/c1-26-18-4-6-19(7-5-18)28-15-21(25)24-11-9-23(10-12-24)14-16-13-17(22)3-8-20(16)27-2/h3-8,13H,9-12,14-15H2,1-2H3

InChI Key

YHNJXABPNCMDMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps:

    Formation of 5-Bromo-2-methoxybenzyl chloride: This intermediate can be synthesized by bromination of 2-methoxybenzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide.

    N-Alkylation of Piperazine: The 5-bromo-2-methoxybenzyl chloride is then reacted with piperazine to form 1-(5-bromo-2-methoxybenzyl)piperazine. This reaction is usually carried out in an organic solvent like dichloromethane with a base such as triethylamine.

    Etherification: The final step involves the reaction of 1-(5-bromo-2-methoxybenzyl)piperazine with 4-methoxyphenoxyacetyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Hydrolysis: The ethanone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Substitution: Formation of azides, thiocyanates, or secondary amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its interactions with neurotransmitter receptors, particularly in the context of central nervous system disorders. Its piperazine moiety is often associated with antipsychotic and antidepressant activities, suggesting potential uses in treating conditions such as schizophrenia and depression .

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, which may extend to 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone . This suggests potential applications in developing new antibiotics.

Cancer Research

Piperazine derivatives are being explored for their anticancer properties. The structural modifications present in 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone may enhance its efficacy against certain cancer cell lines by targeting specific pathways involved in tumor growth .

Neuropharmacology

Studies on related compounds have shown potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's . The ability of this compound to modulate neurotransmitter systems might contribute to cognitive enhancement or protection against neuronal damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on piperazine derivatives demonstrated that compounds with similar structures exhibited moderate to excellent antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the benzyl position significantly influenced the antibacterial potency .

Case Study 2: Neuroprotective Effects

In a series of experiments evaluating the neuroprotective effects of piperazine-based compounds, one study reported that certain derivatives could reduce oxidative stress markers in neuronal cell cultures. This suggests a potential therapeutic role for 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone in neurodegenerative disease models .

Mechanism of Action

The mechanism by which 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE exerts its effects is primarily through interaction with biological receptors. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to specific receptors in the central nervous system. This binding can modulate receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Antiproliferative Activity

  • Sulfonyl-piperazine derivatives (e.g., 7e, 7k) demonstrate moderate antiproliferative activity against cancer cell lines (IC50: 3.2–18.4 µM), attributed to sulfonyl groups enhancing DNA intercalation or topoisomerase inhibition . The target compound’s bromine substituent may similarly disrupt DNA repair mechanisms.
  • Bromophenoxy analogs (e.g., CAS 439939-70-5) show enhanced cytotoxicity compared to methoxy-substituted variants, likely due to bromine’s electronegativity and steric effects .

Antipsychotic Activity

  • Biphenyl-piperazine derivatives (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone) exhibit dual anti-dopaminergic and anti-serotonergic activity with reduced catalepsy, a profile linked to the acetyl linkage and methoxy substituents . The target compound’s 4-methoxyphenoxy group may mimic these effects but requires validation.

Antifungal Activity

  • Metal complexes of piperazine-ethanone derivatives (e.g., APEHQ) show higher antifungal activity than ligands alone, suggesting the target compound’s ethanone moiety could serve as a chelation site for metal ions .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Bromine enhances cytotoxicity and stability but may reduce solubility.
  • Methoxy Groups : Improve solubility and H-bonding capacity, critical for CNS-targeted agents .
  • Sulfonyl vs. Phenoxy: Sulfonyl groups increase rigidity and antiproliferative potency, whereas phenoxy groups favor pharmacokinetic flexibility .

Biological Activity

1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic organic compound with significant potential in medicinal chemistry. Characterized by its complex structure, which includes a piperazine ring and various aromatic groups, this compound has garnered attention for its possible biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is C20H24BrN3O3, with a molecular weight of approximately 404.35 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies.

Property Value
Molecular FormulaC20H24BrN3O3
Molecular Weight404.35 g/mol
IUPAC Name1-[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Biological Activity

Research indicates that compounds containing piperazine structures often exhibit significant biological activities. Specifically, 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone has been studied for its potential effects on various biological systems:

1. Anticancer Activity
Studies have indicated that piperazine derivatives can inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, similar compounds have shown efficacy in inhibiting Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, which could be extrapolated to suggest potential anticancer properties for this compound as well .

2. Neurotransmitter Receptor Interaction
The unique combination of piperazine and aromatic structures may enhance the interaction with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. Research has demonstrated that similar piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), suggesting that 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone may also exhibit psychoactive properties .

3. Protein Synthesis Regulation
Recent investigations into related piperazine compounds have revealed their role in regulating protein synthesis under stress conditions by modulating the eukaryotic translation initiation factor 2-alpha (eIF2-α). This suggests that our compound might similarly influence cellular stress responses and protein synthesis pathways .

Case Studies

Several studies have focused on the biological activity of structurally related piperazine compounds:

Case Study 1: Inhibition of Cancer Cell Growth
A study involving thiazole derivatives similar to our compound showed significant growth inhibition in glioma cell lines, indicating the potential for similar effects in piperazine-based compounds .

Case Study 2: Neuroprotective Effects
Another investigation found that certain piperazine derivatives could protect against neurodegeneration by inhibiting acetylcholinesterase, which could be relevant for developing treatments for Alzheimer's disease .

Comparative Analysis

A comparison with structurally similar compounds reveals unique attributes of 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone:

Compound Name Structural Features Unique Attributes
1-(4-Methylbenzyl)piperazineLacks methoxyphenoxy groupSimpler structure; less diverse reactivity
4-(Bromobenzyl)piperazineSimilar piperazine coreDifferent halogen substitution affecting reactivity
2-(4-Methoxyphenoxy)ethanolLacks piperazine moietyLess complex; limited biological activity

The presence of both aromatic and heterocyclic functionalities in our compound may provide enhanced biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone?

  • Methodology :

  • Nucleophilic substitution : React 5-bromo-2-methoxybenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperazine intermediate. Subsequent coupling with 4-methoxyphenoxyacetyl chloride yields the target compound .
  • Electrochemical synthesis : Anodic oxidation of intermediates (e.g., 1-(4-hydroxyphenyl)piperazin-1-yl ethanone) in the presence of nucleophiles like 2-mercaptobenzothiazole can generate derivatives with modified arylthio groups .
    • Key Conditions :
StepReagents/ConditionsYield
Intermediate formationK₂CO₃, acetonitrile, reflux70-83%
Final couplingAcCl, DCM, 0°C to RT58-77%

Q. How can researchers characterize the structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆, 400 MHz) confirm substituent positions via chemical shifts (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for structurally similar brominated methoxyphenyl ethanones .

Q. What in vitro biological assays are appropriate for initial pharmacological screening?

  • Assay Design :

  • Receptor binding : Test affinity for dopamine (D₂) and serotonin (5-HT₂A) receptors via radioligand displacement assays, given structural similarity to antipsychotic arylpiperazine derivatives .
  • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) at 10–100 μM concentrations, monitoring PARP1 inhibition and caspase activation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Strategy :

  • Substituent variation : Modify the bromo-methoxybenzyl group (e.g., replace Br with Cl or CF₃) and assess changes in receptor binding or cytotoxicity .
  • Pharmacophore mapping : Use QSAR models to correlate electronic properties (e.g., electron affinity, logBB) with antidopaminergic activity .
    • Example Findings :
SubstituentBiological Activity
2-MethoxyphenylHigh 5-HT₂A affinity
2,3-DichlorophenylReduced catalepsy risk

Q. What computational strategies predict target interactions or pharmacokinetics?

  • Approaches :

  • Molecular docking : Simulate binding to PARP1’s catalytic domain using AutoDock Vina, focusing on hydrogen bonds with Ser904 and hydrophobic interactions with Tyr907 .
  • QSAR modeling : Utilize descriptors like polar surface area (PSA) and molar refractivity to predict blood-brain barrier permeability .

Q. How to resolve contradictions in biological data across studies?

  • Case Analysis :

  • Dopaminergic vs. serotonergic activity : Differences may arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -NO₂) enhance anti-dopaminergic activity, while electron-donating groups (e.g., -OCH₃) favor 5-HT₂A binding .
  • Cell line variability : Validate findings across multiple models (e.g., primary neurons vs. cancer cells) to isolate context-dependent effects .

Q. What strategies improve solubility and bioavailability?

  • Methods :

  • Prodrug design : Introduce phosphate or glycoside groups at the methoxyphenoxy moiety to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to improve intestinal absorption and reduce first-pass metabolism .

Q. How to design selective analogs to minimize off-target effects?

  • Guidelines :

  • Selective pharmacophores : Retain the piperazine-acetyl core but replace the bromobenzyl group with bulkier substituents (e.g., biphenyl) to avoid off-target kinase interactions .
  • Metabolic stability : Incorporate fluorine atoms or methyl groups to block CYP450-mediated degradation .

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